tert-Butyl 3-oxocycloheptylcarbamate
Overview
Description
tert-Butyl 3-oxocycloheptylcarbamate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxocycloheptylcarbamate typically involves the reaction of cyclohept-2-en-1-one with tert-butyl carbamate in the presence of a catalyst such as bismuth nitrate . The reaction is carried out in dichloromethane at room temperature for 24 hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxocycloheptylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-Butyl 3-oxocycloheptylcarbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxocycloheptylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 3-oxocyclohexylcarbamate: Similar structure but with a six-membered ring instead of a seven-membered ring.
tert-Butyl 3-oxocyclobutylcarbamate: Contains a four-membered ring.
Uniqueness: tert-Butyl 3-oxocycloheptylcarbamate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl N-(3-oxocycloheptyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWFMCBUKYHHSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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